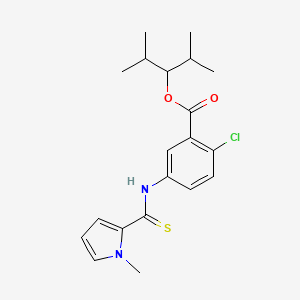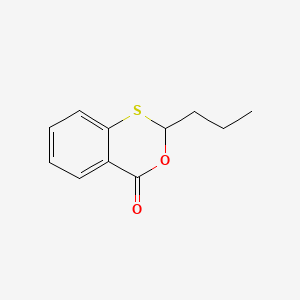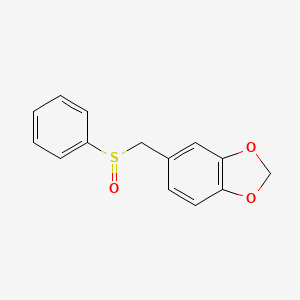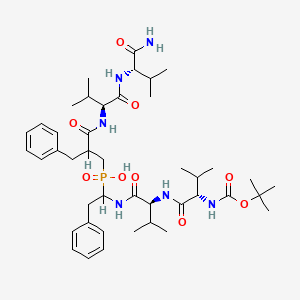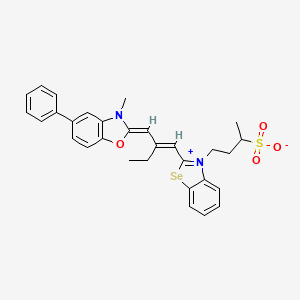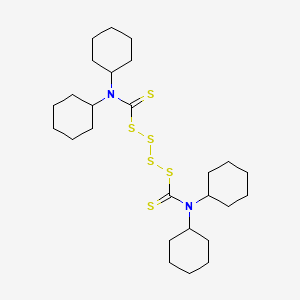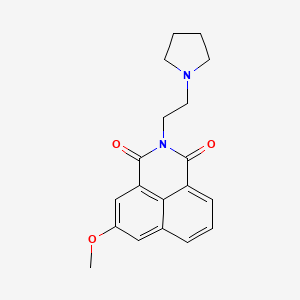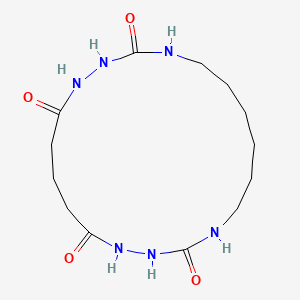
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone is a complex organic compound with the molecular formula C₁₃H₂₄N₆O₄. It is characterized by a unique structure that includes multiple nitrogen atoms and carbonyl groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing amine and carbonyl functionalities under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or amines.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce secondary amines or alcohols.
科学研究应用
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone involves its interaction with molecular targets through its nitrogen and carbonyl groups. These interactions can lead to the formation of stable complexes with proteins or other biomolecules, affecting their function and activity. The pathways involved often include hydrogen bonding, coordination with metal ions, and covalent modifications.
相似化合物的比较
Similar Compounds
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone: is similar to other cyclic compounds with multiple nitrogen atoms, such as cyclam (1,4,8,11-tetraazacyclotetradecane) and cyclen (1,4,7,10-tetraazacyclododecane).
Uniqueness
What sets this compound apart is its specific arrangement of nitrogen and carbonyl groups, which provides unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
属性
CAS 编号 |
220751-74-6 |
|---|---|
分子式 |
C13H24N6O4 |
分子量 |
328.37 g/mol |
IUPAC 名称 |
1,2,4,11,13,14-hexazacyclononadecane-3,12,15,19-tetrone |
InChI |
InChI=1S/C13H24N6O4/c20-10-6-5-7-11(21)17-19-13(23)15-9-4-2-1-3-8-14-12(22)18-16-10/h1-9H2,(H,16,20)(H,17,21)(H2,14,18,22)(H2,15,19,23) |
InChI 键 |
ZBADPRCZBZRARF-UHFFFAOYSA-N |
规范 SMILES |
C1CCCNC(=O)NNC(=O)CCCC(=O)NNC(=O)NCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


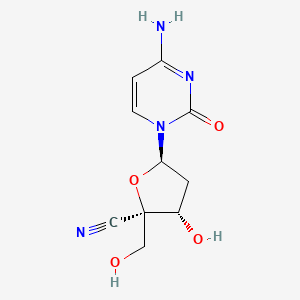



![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
